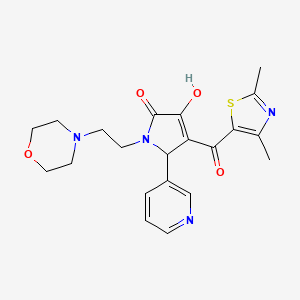

4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

4-(2,4-Dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with multiple functional groups:

- Morpholinoethyl side chain: The 2-morpholinoethyl substituent improves solubility and may facilitate interactions with enzymes or receptors via hydrogen bonding .

- Pyridin-3-yl group: This aromatic system introduces π-stacking capabilities and polarity, influencing pharmacokinetic properties.

- Hydroxy group: The 3-hydroxy substituent on the pyrrolone core could participate in hydrogen bonding or tautomerization, affecting reactivity and stability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where its diverse substituents enable multi-modal interactions.

Properties

IUPAC Name |

3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4S/c1-13-20(30-14(2)23-13)18(26)16-17(15-4-3-5-22-12-15)25(21(28)19(16)27)7-6-24-8-10-29-11-9-24/h3-5,12,17,27H,6-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCJEGYWJYSSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with notable biological activities. Its structure incorporates a thiazole moiety, a pyridine ring, and a morpholino group, suggesting potential interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C21H24N4O4S

- Molecular Weight : 420.50 g/mol

- IUPAC Name : 4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Structural Features

The compound features:

- A thiazole ring , which is known for its role in biological activity.

- A pyridine ring , which enhances lipophilicity and potential receptor interactions.

- A morpholino group , which may contribute to solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The thiazole and pyridine rings are known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activity or receptor binding.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of thiazole can inhibit cancer cell proliferation across various types of cancer cells, including leukemia, melanoma, and breast cancer .

Case Study: Anticancer Screening

A study evaluated the anticancer activity of several thiazole derivatives, revealing that certain compounds showed IC50 values in the low micromolar range against multiple cancer cell lines. The specific compound under consideration showed comparable or enhanced activity compared to established chemotherapeutics .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 5.38 |

| Compound B | Melanoma | 4.45 |

| 4-(2,4-dimethylthiazole...) | Various | TBD |

Acetylcholinesterase Inhibition

Preliminary studies suggest that the compound may also exhibit acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's disease. Compounds containing similar structural motifs have demonstrated promising results in enhancing acetylcholine levels by inhibiting AChE .

Additional Biological Activities

The compound has been evaluated for:

- Antimicrobial Properties : Exhibiting efficacy against various bacterial strains.

- Anti-inflammatory Effects : Potential to reduce inflammation markers in vitro.

In Vitro Studies

In vitro assays have confirmed the ability of this compound to inhibit key enzymes involved in cancer metabolism and progression. The results indicate a dose-dependent response in cell viability assays, supporting its potential as a therapeutic agent.

In Silico Analysis

Computational modeling has been utilized to predict the binding affinity of the compound to various biological targets. Molecular docking studies suggest strong interactions with AChE and other relevant enzymes, further validating its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and biological implications compared to analogues:

| Compound Name | Structural Features | Key Differences from Target Compound | Biological Activity | Source |

|---|---|---|---|---|

| 1-(3-(Diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Diethylamino propyl chain, 2-fluorophenyl substituent | - Fluorophenyl vs. pyridinyl - Diethylamino vs. morpholinoethyl |

SSRI-like activity | |

| 4-(4-Chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one | Thiadiazolyl group, chlorobenzoyl, nitrophenyl | - Thiadiazole vs. thiazole - Nitrophenyl vs. pyridinyl |

Antibacterial, antifungal | |

| 4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one | Furan carbonyl, propoxyphenyl | - Furan vs. thiazole - Propoxyphenyl vs. pyridinyl |

Unreported (structural focus) | |

| 5-Amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-phenoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one | Amino group, phenoxyphenyl | - Amino substitution at pyrrole - Phenoxyphenyl vs. pyridinyl |

Antiviral potential |

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholinoethyl group in the target compound enhances water solubility compared to analogues with alkylamino chains (e.g., diethylamino in ), which may exhibit higher lipophilicity.

- Bioavailability : The pyridin-3-yl group’s polarity improves membrane permeability relative to nitrophenyl or fluorophenyl substituents in and , respectively.

- Metabolic Stability : The thiazole moiety’s electron-withdrawing nature may reduce oxidative metabolism compared to furan-containing derivatives (e.g., ).

Research Findings and Implications

- Structure-Activity Relationships (SAR): The pyridinyl group’s position (3- vs. 4-) significantly impacts receptor binding. For example, pyridin-3-yl in the target compound may favor interactions with nicotinic acetylcholine receptors compared to pyridin-4-yl analogues . Morpholinoethyl chains enhance solubility without compromising target affinity, as demonstrated in kinase inhibitors like those in .

- Therapeutic Potential: The combination of thiazole and pyrrolone moieties suggests kinase or protease inhibition, similar to CDK9 inhibitors in . The hydroxy group’s tautomerization could mimic natural substrates in enzymatic pathways, as observed in for antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.